Cas no 2381-77-3 (2-(2,4,5-Trichlorophenoxy)acetohydrazide)

2-(2,4,5-Trichlorophenoxy)acetohydrazide is a specialized organic compound featuring a trichlorophenoxy moiety linked to an acetohydrazide functional group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of agrochemicals and pharmaceuticals. Its trichlorophenoxy component enhances stability and lipophilicity, while the hydrazide group offers versatility in condensation and cyclization reactions. The compound is commonly utilized in the synthesis of herbicides and growth regulators due to its structural similarity to phenoxyacetic acid derivatives. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to potential reactivity and toxicity concerns.
2-(2,4,5-Trichlorophenoxy)acetohydrazide structure
2381-77-3 structure
Product Name:2-(2,4,5-Trichlorophenoxy)acetohydrazide
CAS No:2381-77-3
MF:C8H7Cl3N2O2
MW:269.512378931046
MDL:MFCD00455720
CID:255510
PubChem ID:456735
Update Time:2025-06-09

2-(2,4,5-Trichlorophenoxy)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4,5-Trichlorophenoxy)acetohydrazide
    • Acetic acid,2-(2,4,5-trichlorophenoxy)-, hydrazide
    • 2,4,5-Trichlorphenoxyacetohydrazid
    • 2,4,5triClPhOAc
    • 2,6-DIFLUOROPYRIDINE-3-BORONIC ACID HYDRATE
    • Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide
    • CS-0299751
    • SB86128
    • DTXSID90178525
    • VS-05303
    • MFCD00455720
    • 2,4,5-Trichlorophenoxyacetic acid, hydrazide
    • 2-(2,4,5-Trichlorophenoxy)acethydrazide
    • Oprea1_703421
    • Z57178816
    • (2,4,5-Trichlorophenoxy)acetic acid hydrazide
    • Oprea1_596743
    • SCHEMBL9768845
    • AKOS000271032
    • 2,4,5-trichlorophenoxyacetic acid hydrazide
    • 2381-77-3
    • 2-(2,4,5-Trichlorophenoxy)acetohydrazide #
    • MDL: MFCD00455720
    • Inchi: 1S/C8H7Cl3N2O2/c9-4-1-6(11)7(2-5(4)10)15-3-8(14)13-12/h1-2H,3,12H2,(H,13,14)
    • InChI Key: RJNOGGWECYOHOH-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1OCC(NN)=O)Cl)Cl

Computed Properties

  • Exact Mass: 267.95700
  • Monoisotopic Mass: 267.957311
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.4

Experimental Properties

  • Density: 1.536
  • Boiling Point: 475.4°Cat760mmHg
  • Flash Point: 241.3°C
  • Refractive Index: 1.592
  • PSA: 64.35000
  • LogP: 3.10670

2-(2,4,5-Trichlorophenoxy)acetohydrazide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(2,4,5-Trichlorophenoxy)acetohydrazide Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-(2,4,5-Trichlorophenoxy)acetohydrazide Pricemore >>

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2-(2,4,5-Trichlorophenoxy)acetohydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:2381-77-3)2-(2,4,5-Trichlorophenoxy)acetohydrazide
Order Number:A1151557
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:15
Price ($):191.0
Email:sales@amadischem.com

Additional information on 2-(2,4,5-Trichlorophenoxy)acetohydrazide

Introduction to 2-(2,4,5-Trichlorophenoxy)acetohydrazide (CAS No. 2381-77-3)

2-(2,4,5-Trichlorophenoxy)acetohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 2381-77-3, is a significant compound in the realm of pharmaceutical and agrochemical research. This compound belongs to the class of phenoxyacetic acid derivatives, characterized by its unique structural motif that includes a trichlorophenyl group attached to an acetohydrazide moiety. The presence of multiple chlorine atoms in the aromatic ring imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a subject of interest for various biological applications.

The molecular structure of 2-(2,4,5-Trichlorophenoxy)acetohydrazide consists of a benzene ring substituted with three chlorine atoms at the 2, 4, and 5 positions, linked to an acetohydrazide group. This configuration endows the compound with both lipophilicity and electronic characteristics that can influence its reactivity and biological interactions. The acetohydrazide functionality is particularly noteworthy, as it serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex molecules.

In recent years, 2-(2,4,5-Trichlorophenoxy)acetohydrazide has garnered attention in academic and industrial research due to its potential applications in drug discovery and crop protection. The trichlorophenyl moiety is known for its ability to enhance binding affinity to biological targets, while the acetohydrazide group provides a site for functionalization through condensation reactions with aldehydes or ketones. This dual functionality makes it a valuable building block for designing novel compounds with tailored properties.

One of the most compelling aspects of 2-(2,4,5-Trichlorophenoxy)acetohydrazide is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged this compound to develop potential therapeutic agents targeting various diseases. For instance, derivatives of this structure have been explored for their antimicrobial and anti-inflammatory properties. The chlorinated aromatic ring is particularly effective in disrupting microbial cell membranes or inhibiting key enzymes involved in inflammatory pathways.

Recent studies have highlighted the utility of 2-(2,4,5-Trichlorophenoxy)acetohydrazide in the development of agrochemicals. Its structural features contribute to its efficacy as a herbicide or fungicide by interfering with essential metabolic processes in plants or fungi. The chlorine atoms enhance its bioavailability and persistence in environmental systems, though this also necessitates careful consideration regarding application protocols to minimize ecological impact.

The synthesis of 2-(2,4,5-Trichlorophenoxy)acetohydrazide typically involves multi-step organic reactions starting from commercially available chlorophenols and hydrazine derivatives. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical or agrochemical use. Techniques such as palladium-catalyzed cross-coupling reactions or microwave-assisted synthesis have been reported to improve efficiency and scalability.

From a computational chemistry perspective, 2-(2,4,5-Trichlorophenoxy)acetohydrazide has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets. These studies provide insights into how structural modifications can enhance potency or selectivity. For example, virtual screening campaigns have identified analogs of this compound that exhibit improved binding affinity to protein receptors or enzymes relevant to therapeutic intervention.

The safety profile of 2-(2,4,5-Trichlorophenoxy)acetohydrazide is another critical consideration in its application. While preliminary toxicological assessments suggest moderate toxicity upon acute exposure, chronic effects require further investigation. Regulatory agencies recommend adherence to good laboratory practices (GLP) when handling this compound to ensure worker safety and environmental protection.

In conclusion, 2-(2,4,5-Trichlorophenoxy)acetohydrazide (CAS No. 2381-77-3) represents a fascinating compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for innovation in drug design and crop protection strategies. As research continues to uncover new possibilities for this molecule, it is likely that its importance will grow within the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2381-77-3)2-(2,4,5-Trichlorophenoxy)acetohydrazide
A1151557
Purity:99%
Quantity:5g
Price ($):191.0
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